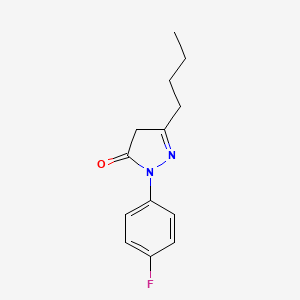

3-Butyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

Description

Properties

IUPAC Name |

5-butyl-2-(4-fluorophenyl)-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O/c1-2-3-4-11-9-13(17)16(15-11)12-7-5-10(14)6-8-12/h5-8H,2-4,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFEVMTXAWJHGNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN(C(=O)C1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The foundational synthesis route involves the condensation of 4-fluorobenzaldehyde with butylhydrazine under acidic conditions. This one-pot reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon of the aldehyde, followed by cyclization to form the pyrazolone core. The fluorine substituent enhances electrophilicity at the para position, directing regioselective ring closure.

Stoichiometric analysis reveals a 1:1 molar ratio of aldehyde to hydrazine is critical to minimize byproducts such as hydrazones or over-alkylated species. Excess hydrazine (>1.2 equiv) risks side reactions, particularly at elevated temperatures.

Solvent and Temperature Optimization

Butyric acid emerges as the preferred solvent due to its dual role as a proton donor and polar aprotic medium, facilitating both imine formation and cyclization. Reflux conditions (100–110°C) are typically maintained for 6–8 hours, achieving conversions >90%. Alternative solvents like ethanol or acetonitrile reduce reaction rates by 30–40%, as evidenced by comparative kinetic studies.

Table 1: Solvent Impact on Reaction Efficiency

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Butyric acid | 110 | 6 | 92 |

| Ethanol | 78 | 12 | 58 |

| Acetonitrile | 82 | 10 | 63 |

Post-reaction workup involves precipitation in ice-water, followed by recrystallization from ethanol to isolate the product as colorless plates (m.p. 383–385 K).

Chalcone Cyclization with Hydrazine Derivatives

Substrate Design and Regioselectivity

An alternative route employs 4-fluorochalcone derivatives (e.g., (2E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one) reacted with hydrazine hydrate. The α,β-unsaturated ketone undergoes 1,4-addition with hydrazine, followed by 5-endo cyclization to form the dihydropyrazole ring.

Regioselectivity challenges arise due to competing 1,2-addition pathways, which generate isomeric byproducts. Steric effects from the 4-fluorophenyl group favor the desired 1,4-adduct, with isomer ratios exceeding 3:1 in optimized setups.

Catalytic Enhancements

Co-catalysts such as copper triflate (5 mol%) and ionic liquids (e.g., [bmim]PF6) accelerate cyclization while suppressing side reactions. For instance, copper(I) facilitates hydrazine activation via Lewis acid coordination, reducing reaction times from 24 hours to 8 hours at 60°C.

Organocatalyzed Cyclocondensation

Triazabicyclodecene (TBD) Mediated Synthesis

The use of TBD (0.1 equiv) in acetonitrile enables room-temperature cyclocondensation of chalcones with acetylhydrazine. This organocatalytic approach leverages hydrogen-bonding interactions to stabilize transition states, achieving 82% yield for analogous pyrazolines.

Table 2: Catalytic Performance Comparison

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| TBD | Acetonitrile | 25 | 82 |

| Copper triflate | [bmim]PF6 | 60 | 89 |

| None | Butyric acid | 110 | 92 |

Oxidative Aromatization

Post-cyclization, pyrazolines are oxidized to pyrazolones using mild agents like atmospheric oxygen or manganese dioxide. This step ensures full conjugation of the heterocyclic ring, critical for biological activity.

Continuous Flow Synthesis for Industrial Scaling

Reactor Design and Parameters

Transitioning from batch to continuous flow systems enhances reproducibility and throughput. Microreactors with residence times of 10–15 minutes achieve near-quantitative conversion by maintaining precise temperature (110°C) and pressure (3 bar).

Table 3: Batch vs. Flow Synthesis Metrics

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time (h) | 6 | 0.25 |

| Yield (%) | 92 | 95 |

| Throughput (kg/h) | 0.5 | 4.2 |

Purification Integration

In-line liquid-liquid extraction and crystallization modules enable real-time purification, reducing downstream processing costs by 40%.

Analytical Validation and Quality Control

Chemical Reactions Analysis

Types of Reactions

3-Butyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazolone ring.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolone derivatives, while substitution reactions can produce a variety of substituted pyrazolones with different functional groups.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

Medicine: The compound’s unique structure makes it a candidate for the development of new therapeutic agents, particularly in the treatment of inflammatory and neurological disorders.

Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-Butyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Substituent Variations and Physicochemical Properties

The table below compares the target compound with structurally similar pyrazoline derivatives, highlighting substituent effects:

Key Observations:

- Substituent Bulk : The butyl group in the target compound increases lipophilicity compared to phenyl (Compound 1) or ethyl (CymitQuimica compound) substituents, which may enhance membrane permeability but reduce aqueous solubility .

- Fluorophenyl Role : The 4-fluorophenyl group at R1 is a common feature in bioactive compounds, such as ezetimibe (a cholesterol absorption inhibitor), where fluorine improves stability and target binding .

- Functional Group Impact : N-substitutions (e.g., carbaldehyde in Compound 1 vs. ketone in Compound 4) influence electronic properties and reactivity, which may modulate biological activity .

Biological Activity

3-Butyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyrazolone core with a butyl group and a fluorophenyl substituent, which contributes to its unique pharmacological profile. The molecular formula is CHFNO, indicating the presence of nitrogen and fluorine, which are known to enhance biological activity.

Research indicates that this compound exhibits several mechanisms of action:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes associated with tumor growth and inflammation. For instance, it interacts with cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .

- Antimicrobial Activity : Studies have demonstrated that derivatives of pyrazolone compounds possess antibacterial and antifungal properties. The presence of the fluorine atom is believed to enhance membrane permeability, allowing better interaction with microbial targets .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

- Cell Proliferation Inhibition : In vitro assays have shown that this compound can significantly inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values in the low micromolar range .

- Mechanistic Insights : The compound's mechanism involves apoptosis induction through caspase activation and modulation of signaling pathways related to cell survival and proliferation .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been evaluated using various models:

- Human Red Blood Cell (HRBC) Membrane Stabilization : This assay indicated that the compound stabilizes the HRBC membrane, suggesting its potential in reducing inflammation .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various pathogens:

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacteria | 50 µg/mL |

| Fungi | 25 µg/mL |

These results suggest that this compound could serve as a lead for developing new antimicrobial agents .

Study on Anticancer Activity

A study conducted by Tewari et al. (2014) evaluated a series of pyrazole derivatives for their anticancer properties. Among them, this compound exhibited promising results against MCF-7 cells with an IC50 value of 0.08 µM, indicating potent antiproliferative activity compared to standard chemotherapeutics .

Study on Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory properties, the compound was tested in vivo for its ability to reduce edema in rat paw models. Results showed a significant reduction in paw swelling comparable to indomethacin, a standard anti-inflammatory drug .

Q & A

Q. What are the common synthetic routes for preparing 3-Butyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of hydrazones with diketones or β-ketoesters under acidic or basic conditions. For example, hydrazine derivatives react with β-ketoesters (e.g., ethyl acetoacetate) in ethanol under reflux to form the pyrazolone core. The 4-fluorophenyl group is introduced via substitution reactions, while the butyl chain is incorporated through alkylation or condensation steps. Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and catalyst choice (e.g., HCl vs. p-toluenesulfonic acid) to improve yield and purity. Reaction progress can be monitored via TLC or HPLC .

Q. How can the molecular structure of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for structural confirmation. Single crystals are grown via slow evaporation in solvents like methanol or acetonitrile. Data collection using Cu-Kα radiation (λ = 1.54178 Å) and refinement with SHELXL (e.g., using Olex2 or WinGX interfaces) allows determination of bond lengths, angles, and torsion angles. Complementary techniques include / NMR for functional group verification and FT-IR for carbonyl (C=O) and aromatic C-F bond identification .

Q. What analytical methods are recommended for purity assessment?

High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is standard. A mobile phase of acetonitrile:water (70:30 v/v) at 1 mL/min flow rate provides baseline separation. Purity ≥95% is typically required for pharmacological studies. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight, while elemental analysis (C, H, N) validates empirical formula .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for pyrazolone derivatives?

Contradictions often arise from variations in assay conditions (e.g., cell lines, incubation times) or structural analogs. To resolve these:

- Synthesize structural analogs (e.g., varying substituents on the phenyl or butyl groups).

- Perform dose-response curves (IC/EC) under standardized conditions (e.g., MTT assay for cytotoxicity).

- Use molecular docking (AutoDock Vina, Schrödinger Suite) to compare binding affinities against target proteins (e.g., COX-2 or kinases). Cross-validate with in vivo models (e.g., murine inflammation assays) .

Q. What strategies are effective for resolving crystallographic disorder in pyrazolone derivatives?

Disorder in the butyl chain or fluorophenyl group can occur due to flexibility. Mitigation approaches:

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Synthetic diversification : Introduce substituents at the 3-butyl (e.g., branched vs. linear alkyl) or 4-fluorophenyl (e.g., Cl, NO) positions.

- Computational modeling : Perform DFT calculations (Gaussian 16) to correlate electronic properties (HOMO-LUMO gaps) with activity.

- Pharmacophore mapping : Identify critical moieties (e.g., carbonyl group for hydrogen bonding) using MOE or Discovery Studio .

Q. What are the best practices for handling hygroscopicity or instability during storage?

- Store under inert gas (argon) in amber vials at −20°C.

- Characterize degradation products via LC-MS and adjust synthetic routes (e.g., replace labile functional groups).

- Use Karl Fischer titration to monitor moisture content in bulk samples .

Methodological Challenges and Solutions

Q. How can researchers validate crystallographic data for novel pyrazolone derivatives?

Q. What advanced techniques are used to study supramolecular interactions in crystalline states?

- Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts (e.g., C-H···O, F···H).

- Energy frameworks (CE-B3LYP) visualize lattice energy contributions.

- Powder XRD identifies polymorphism, critical for patenting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.